4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide
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Overview
Description
Reactants: The benzamide intermediate and cyclopropylamine.
Conditions: This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Step 3: Addition of the Trifluoromethyl Group
Reactants: The cyclopropane-containing intermediate and a trifluoromethylating agent like trifluoromethyl iodide.
Conditions: This reaction is typically performed under anhydrous conditions with a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide typically involves multi-step organic reactions
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Step 1: Synthesis of Benzamide Core
Reactants: Benzoyl chloride and an appropriate amine.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the amide groups, converting them into amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways.
Molecular Targets: Potential targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropaneamido-N-(2-{[3-(fluoromethyl)phenyl]formamido}ethyl)benzamide
- 4-cyclopropaneamido-N-(2-{[3-(methyl)phenyl]formamido}ethyl)benzamide
- 4-cyclopropaneamido-N-(2-{[3-(chloromethyl)phenyl]formamido}ethyl)benzamide
Uniqueness
Compared to similar compounds, 4-cyclopropaneamido-N-(2-{[3-(trifluoromethyl)phenyl]formamido}ethyl)benzamide stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a more potent and versatile candidate for various applications.
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)16-3-1-2-15(12-16)19(29)26-11-10-25-18(28)13-6-8-17(9-7-13)27-20(30)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,25,28)(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGAWVRTYTBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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